2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate
Description
2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate (CAS: 84282-42-8) is a benzopyran derivative featuring a dihydro core substituted with multiple acetylated phenolic groups. Its molecular formula is C₃₁H₃₀O₁₂, with a precise molecular weight of 554.1635 g/mol . Key properties include:
Its primary applications lie in pharmacological research, particularly as a synthetic precursor or prodrug candidate .
Properties
IUPAC Name |
[5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004591 | |
| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84282-42-8 | |
| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-epicatechin-pentaacetate typically involves the acetylation of (-)-epicatechin. The process begins with the extraction of (-)-epicatechin from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure complete acetylation. The product is then purified using chromatographic techniques to obtain pure (-)-epicatechin-pentaacetate.
Industrial Production Methods: On an industrial scale, the production of (-)-epicatechin-pentaacetate follows similar principles but is optimized for large-scale operations. The process involves the use of larger reaction vessels, automated control systems for precise temperature and reaction time management, and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (-)-Epicatechin-pentaacetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: Acetate groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: (-)-Epicatechin-pentaacetate is used as a model compound in studying the chemical behavior of flavonoids. Its stability and reactivity make it suitable for various analytical techniques, including spectroscopy and chromatography.
Biology: In biological research, (-)-Epicatechin-pentaacetate is investigated for its antioxidant properties. It is used in cell culture studies to understand its effects on cellular oxidative stress and its potential protective effects against oxidative damage.
Medicine: The compound is explored for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. It is studied in preclinical models to evaluate its efficacy in preventing or treating various diseases.
Industry: (-)-Epicatechin-pentaacetate finds applications in the food and cosmetic industries. It is used as an additive in functional foods and beverages for its potential health benefits. In cosmetics, it is incorporated into formulations for its antioxidant properties.
Mechanism of Action
The mechanism of action of (-)-Epicatechin-pentaacetate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation, apoptosis, and cell survival. Key molecular targets include enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), as well as transcription factors like nuclear factor-kappa B (NF-κB).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include benzopyran derivatives and phenolic esters. Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparison
*Molecular weight inferred from formula in .
Key Observations:
- Acetylation vs. Hydroxylation: The target compound’s acetylated groups reduce hydrogen-bonding capacity compared to GSP (hydroxylated), lowering aqueous solubility but improving lipid membrane penetration .
- Prodrug Potential: Unlike caffeic acid, which acts directly as an antioxidant, the target compound may require enzymatic deacetylation to release active phenolic groups .
Pharmacological and Biochemical Comparisons
Key Findings:
- Antioxidant Mechanisms: GSP’s hydroxyl groups enable direct free radical scavenging, whereas the target compound’s activity is likely delayed until metabolic activation .
- Stability: Acetylated derivatives like the target compound and epicatechin-pentaacetate exhibit superior oxidative stability compared to hydroxylated analogs, making them viable for extended shelf-life applications .
Biological Activity
The compound 2-(3,4-bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate (CAS Number: 84282-42-8) is a synthetic derivative of benzopyran and belongs to the class of organic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C25H24O9
- Molecular Weight : 448.45 g/mol
- Structure : The compound features a benzopyran core with multiple acetoxy substituents that enhance its lipophilicity and potentially its biological activity.
Biological Activity Overview
The biological activities of benzopyran derivatives have been extensively studied, particularly in the context of their antioxidant, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies:
Antioxidant Activity
Benzopyran derivatives are known for their ability to scavenge free radicals. The presence of acetoxy groups may enhance this property by stabilizing radical intermediates. Research indicates that compounds with similar structures exhibit significant antioxidant activity through the inhibition of lipid peroxidation and modulation of oxidative stress markers .
Anticancer Properties
Several studies have demonstrated the cytotoxic effects of benzopyran derivatives against various cancer cell lines. For instance:
- Case Study : A study on related compounds showed that certain benzopyran derivatives exhibited high cytotoxicity against human promyelocytic leukemic HL-60 cells by inducing apoptosis and generating reactive oxygen species (ROS) .
- Mechanism : The proposed mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest.
In Vitro Studies
- Cytotoxicity Assays : Various assays (MTT, Trypan Blue exclusion) have been conducted to evaluate the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent decrease in cell viability.
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to increased sub-G1 populations indicative of apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
In Vivo Studies
Preliminary animal studies suggest potential anti-tumor effects when administered in combination with standard chemotherapeutic agents. The compound demonstrated a synergistic effect in reducing tumor size in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
